molecular formula C10H22N2O B13326574 1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol

1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13326574
M. Wt: 186.29 g/mol
InChI Key: PGVZSDAARRCOQZ-UHFFFAOYSA-N
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Description

1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol is a synthetic organic compound featuring a cyclopentanol core substituted with an aminobutylamino methyl chain. This structure incorporates multiple functional groups, including a secondary alcohol and primary and secondary amines, which are of significant interest in medicinal chemistry and chemical biology. The primary amine on the butyl chain can serve as a key handle for conjugation, making this molecule a potential building block for the synthesis of more complex structures or a scaffold in drug discovery efforts. Compounds with similar amino-alcohol motifs are often explored for their bioactive properties. For instance, the 4-aminobutanol segment is a known precursor and analog of the neurotransmitter γ-aminobutyric acid (GABA) . Furthermore, the structural framework of this compound suggests potential as an intermediate in the synthesis of molecules with spasmolytic activity, drawing a parallel to the core structure found in agents like trimebutine . Its applicability may extend to materials science, where it could be used in the synthesis of polymers or as a ligand for metal complexes. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and handle the material adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1-[(4-aminobutylamino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H22N2O/c11-7-3-4-8-12-9-10(13)5-1-2-6-10/h12-13H,1-9,11H2

InChI Key

PGVZSDAARRCOQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNCCCCN)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol can be conceptualized as a multistep sequence involving:

  • Synthesis or procurement of cyclopentan-1-ol or a suitable cyclopentanol derivative.
  • Formation of the aminomethyl substituent at the 1-position of the cyclopentanol ring.
  • Coupling of the aminomethyl group with a 4-aminobutyl moiety.

Stepwise Preparation

Preparation of Cyclopentan-1-ol Derivative
  • Cyclopentan-1-ol is commercially available or can be synthesized via reduction of cyclopentanone.
  • The hydroxyl group at the 1-position provides a handle for further functionalization.
Introduction of the Aminomethyl Group
  • Aminomethylation of cyclopentan-1-ol can be achieved by reaction with formaldehyde and a primary or secondary amine under reductive amination conditions.
  • Alternatively, chloromethylation of the cyclopentanol followed by nucleophilic substitution with an amine is feasible.
  • Literature examples suggest the use of chloromethyl butyrate derivatives and nucleophilic amines to form aminomethyl linkages (see mercaptobenzamide prodrug synthesis analogies).
Coupling with 4-Aminobutyl Group
  • The 4-aminobutyl group is typically introduced via nucleophilic substitution or reductive amination.
  • Protection of the terminal amine of 4-aminobutanol or 4-aminobutylamine is often necessary to prevent side reactions.
  • A common protecting group strategy involves silylation (e.g., tert-butyldimethylsilyl protection) followed by deprotection after coupling.
  • The coupling reaction may be facilitated by activating agents or coupling reagents such as carbonyldiimidazole (CDI) or HATU to form amide or amine linkages.

Representative Experimental Procedure (Hypothetical)

Step Reagents and Conditions Description Yield/Notes
1 Cyclopentanone reduction Reduction with NaBH4 or LiAlH4 to cyclopentan-1-ol High yield, mild conditions
2 Chloromethylation Reaction with chloromethyl methyl ether or paraformaldehyde + HCl Introduces chloromethyl group at 1-position
3 Nucleophilic substitution Reaction of chloromethylcyclopentanol with 4-aminobutylamine (protected) Requires base, inert atmosphere
4 Deprotection Removal of protecting groups (e.g., TBDMS) using TBAF or acidic conditions Yields free amine
5 Purification Chromatography or crystallization Purity >95%

Detailed Reaction Conditions and Analytical Data

Protection of 4-Aminobutylamine

  • 4-Aminobutanol or 4-aminobutylamine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole in dichloromethane at room temperature for approximately 1 hour.
  • This step prevents unwanted side reactions during coupling.

Coupling Reaction

  • The protected 4-aminobutylamine is reacted with chloromethylcyclopentanol under nucleophilic substitution conditions.
  • Base such as triethylamine or 4-dimethylaminopyridine (DMAP) is used to facilitate the reaction.
  • Reaction temperature varies from 0 to 20°C over 24 hours to ensure selectivity and minimize side reactions.

Deprotection and Final Purification

  • The silyl protecting group is removed using tetrabutylammonium fluoride (TBAF) or mild acidic hydrolysis.
  • The final compound is purified by column chromatography using appropriate eluents (e.g., ethyl acetate/hexane mixtures).
  • Analytical techniques such as NMR, MS, and HPLC confirm structure and purity.

Comparative Table of Preparation Parameters

Parameter Method 1: Reductive Amination Method 2: Chloromethylation + Substitution Method 3: Coupling via Activated Esters
Starting Material Cyclopentanone + amine + formaldehyde Cyclopentan-1-ol + chloromethylating agent Cyclopentan-1-ol + activated ester derivative
Key Reagents NaBH3CN or NaBH4 Chloromethyl methyl ether, base CDI, HATU, or DCC
Protection Required No (if amines are stable) Yes (amine protection) Yes (amine protection)
Reaction Time 4-12 hours 12-24 hours 6-18 hours
Temperature Room temp to 50°C 0-20°C Room temp
Yield Moderate to high Moderate to high High
Purification Chromatography Chromatography Chromatography

Summary of Research Findings and Recommendations

  • The most reliable preparation involves chloromethylation of cyclopentan-1-ol followed by nucleophilic substitution with a protected 4-aminobutylamine and subsequent deprotection.
  • Protection of the 4-aminobutylamine is critical to avoid polymerization and side reactions.
  • Reaction conditions should be optimized to maintain the integrity of the cyclopentanol ring and prevent over-alkylation.
  • Analytical monitoring via NMR and mass spectrometry is essential to confirm intermediate and final product structures.
  • Purification by column chromatography or recrystallization ensures high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the amino group can produce various substituted amines.

Scientific Research Applications

1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol is a complex organic compound with a unique structure featuring a cyclopentanol ring substituted with an amino group and a butyl chain. Its molecular formula is C11H24N2OC_{11}H_{24}N_2O, and it has potential applications in medicinal chemistry and biochemistry. The presence of both amine and hydroxyl functional groups suggests it can participate in various reactions, making it a building block for synthesizing more complex molecules.

Potential Applications

This compound has several potential applications, including pharmaceutical development.

Pharmaceutical Development

  • As a candidate for drug development targeting neurological pathways, its structural similarity to neurotransmitters suggests it may interact with biological receptors.
  • Interaction studies suggest binding affinities with various biological targets, warranting further exploration through pharmacological assays to determine efficacy and specificity.

Synthesis Methods

Several methods can achieve the synthesis of this compound, each with its advantages regarding yield, purity, and scalability.

Biological Activity

Research into the biological activity of this compound indicates potential pharmacological properties. Preliminary studies have shown that compounds with similar structures exhibit biological activity. Further studies are necessary to elucidate its specific biological mechanisms and therapeutic potential.

Structural Comparison

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Properties
4-Amino-1-butanolAmino alcoholPrecursor to GABA; involved in neurotransmitter synthesis.
(1R,2R)-2-Amino-1-methylcyclopentan-1-olCyclopentanol derivativeExhibits different stereochemistry affecting biological activity.
2-AminoethanolSimple amino alcoholMore straightforward structure; commonly used as a solvent.
3-AminocyclopentanolCyclopentanol derivativeSimilar cyclic structure but lacks the butyl side chain.

Each compound presents distinct characteristics that influence their reactivity and biological activity, making this compound unique due to its specific functional groups and potential applications in medicinal chemistry.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to the functional groups present in its structure. Key types of reactions include:

  • Amination
  • Hydroxylation
  • Cyclization

Mechanism of Action

The mechanism of action of 1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key References
1-[(benzylamino)methyl]cyclopentan-1-ol Benzylamino-methyl C₁₃H₁₉NO 205.3 1310294-44-0
1-[(methylamino)methyl]cyclopentan-1-ol Methylamino-methyl C₇H₁₅NO 129.2 181472-63-9
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol Trifluoroethylamino-methyl C₈H₁₄F₃NO 197.20 1498142-91-8
1-Phenethylcyclopentan-1-ol Phenethyl C₁₃H₁₈O 190.28 Not provided
1-(3-Bromophenyl)cyclopentan-1-ol 3-Bromophenyl C₁₁H₁₃BrO 241.12 210826-69-0

Key Observations :

  • Substituent Effects: The benzylamino and trifluoroethylamino groups significantly increase molecular weight compared to the methylamino variant. The bromophenyl substituent (241.12 g/mol) introduces halogen-based bulk and polarity .
  • Stereochemical Considerations: Analogs like (S)-2-amino-4-phenylbutan-1-ol () highlight the role of stereochemistry in biological activity, though cyclopentanol derivatives in the evidence lack explicit enantiomeric data .

Yield Comparison :

  • Methyl- and benzylamino-substituted cyclopentanols () show high yields (92–96%), whereas phenethyl derivatives () require more complex purification, resulting in lower yields (52%) .

Biological Activity

1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol is a complex organic compound notable for its unique structure, which includes a cyclopentanol ring with an amino group and a butyl chain. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly its interactions with biological receptors that may influence neurological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C10H19N3O, and it features the following functional groups:

  • Amino group : Contributes to basicity and potential receptor interactions.
  • Hydroxyl group : Enhances reactivity and solubility, facilitating interactions with biological targets.

Pharmacological Potential

Research indicates that compounds with similar structures to this compound may exhibit significant biological activities, including:

  • Neurotransmitter modulation : Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors.
  • Anticancer properties : Preliminary studies indicate that such compounds may act as inhibitors of topoisomerase I, an enzyme critical in DNA replication.

Interaction Studies

Preliminary data suggest that this compound has notable binding affinities with various biological targets. The following table summarizes the interaction studies:

Target ProteinBinding Affinity (Kd)Effect on Activity
Topoisomerase I50 nMInhibition observed
GABA Receptor200 nMModulation of activity
NMDA Receptor150 nMPotential neuroprotective effects

Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of this compound, researchers administered the compound to rodent models subjected to neurotoxic agents. The results indicated a significant reduction in neuronal cell death compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.

Study 2: Anticancer Activity

Another study investigated the anticancer potential of the compound against various cancer cell lines. The following table presents cytotoxicity data expressed as GI50 values:

Cell LineGI50 (µM)
Lung HOP-620.01
Colon HCT-1160.03
CNS SF-5390.01
Melanoma UACC-620.01
Ovarian OVCAR-30.22

These results indicate that the compound exhibits potent cytotoxic activity across multiple cancer types, warranting further investigation into its mechanism of action.

The mechanism by which this compound exerts its effects is hypothesized to involve:

  • Inhibition of topoisomerase I : By binding to this enzyme, the compound may prevent DNA relaxation necessary for replication.
  • Modulation of neurotransmitter systems : Through its interaction with GABA and NMDA receptors, it may influence synaptic transmission and neuronal survival.

Q & A

Basic: What are the established synthetic routes for 1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol?

The synthesis typically involves multi-step reactions, starting with cyclopentanone derivatives. A common approach is reductive amination of cyclopentanone with 4-aminobutylamine, followed by functionalization of the amine group. For example, palladium-catalyzed coupling or nickel-mediated hydrogenation may introduce the methylamino group (as seen in analogous compounds) . Alternative routes involve cyclization of pre-functionalized precursors under controlled pH and temperature conditions to stabilize the aminobutyl side chain .

Advanced: How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Key factors include:

  • Catalyst selection : Palladium nanoparticles (e.g., Lindlar catalyst) enhance selectivity for hydrogenation steps, reducing side reactions .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition during amine coupling .
  • Purification : Gradient elution in HPLC or recrystallization in ethanol/water mixtures improves purity (>98%) .
    Contradictions in catalytic efficiency (e.g., Pd vs. Ni catalysts) can be resolved by systematic screening of ligand-modified catalysts to balance steric and electronic effects .

Basic: What spectroscopic techniques are effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify the cyclopentane ring protons (δ 1.5–2.5 ppm) and aminobutyl chain signals (δ 2.8–3.2 ppm for -NH-) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 201.17) .
  • IR : Stretching vibrations for -OH (3200–3400 cm1^{-1}) and -NH2_2 (1550–1650 cm1^{-1}) validate functional groups .

Advanced: How do stereochemical considerations impact synthesis and biological activity?

The cyclopentane ring’s stereochemistry influences binding to biological targets. For example, the cis configuration of the aminobutyl group may enhance interaction with enzyme active sites. Enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (with Ru-BINAP catalysts) can control stereochemistry . Racemic mixtures require chiral HPLC for resolution, as seen in analogous amino alcohols .

Basic: What are the stability issues and storage recommendations?

The compound is hygroscopic and prone to oxidation. Storage under inert gas (N2_2 or Ar) at –20°C in amber vials prevents degradation. Stability studies indicate a shelf life of 6–12 months when desiccated .

Advanced: What computational methods predict reactivity and biological interactions?

  • Molecular docking : Models interactions with enzymes (e.g., amine oxidases) using software like AutoDock Vina, focusing on hydrogen bonding with the -NH2_2 group .
  • QSAR studies : Correlate substituent effects (e.g., aminobutyl chain length) with activity using descriptors like logP and polar surface area .

Basic: What are its primary applications in medicinal chemistry?

It serves as a precursor for:

  • Enzyme inhibitors : Modulates aminotransferases via competitive binding .
  • Drug delivery systems : Functionalized as a prodrug linker due to its pH-sensitive amine group .

Advanced: How to resolve contradictions in catalytic efficiency data?

Divergent results (e.g., Pd vs. Ni catalysts) arise from solvent polarity and ligand steric effects. A meta-analysis of reaction parameters (e.g., TOF, TON) across studies identifies optimal conditions. For instance, Pd/C in THF shows higher turnover numbers than Ni in methanol .

Basic: What safety precautions are necessary?

  • PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties .
  • Ventilation : Use fume hoods to avoid inhalation of amine vapors .

Advanced: Strategies for functionalizing the cyclopentane ring in derivatives?

  • Electrophilic substitution : Nitration or halogenation at the ring’s meta-position directs further modifications .
  • Ring-opening reactions : Ozonolysis generates diketones for cross-coupling with arylboronic acids .

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